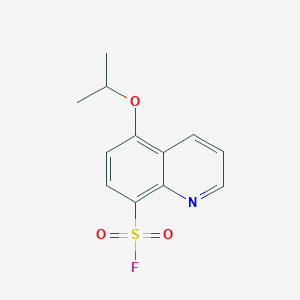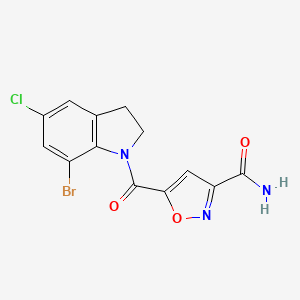
5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride, also known as PQS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PQS is a potent inhibitor of metallo-β-lactamases (MBLs), which are enzymes that play a crucial role in antibiotic resistance.
Wirkmechanismus
5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride inhibits MBLs by binding to the active site of the enzyme, thereby preventing the hydrolysis of β-lactam antibiotics. The binding of this compound to MBLs has been shown to be irreversible, making it a potent inhibitor.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not exhibit any significant side effects. In vitro studies have demonstrated its ability to inhibit MBLs from various bacterial strains, including those resistant to multiple antibiotics. This compound has also been shown to enhance the activity of β-lactam antibiotics against MBL-producing bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride is its potency as an MBL inhibitor. It has been shown to be effective against a wide range of MBL-producing bacteria, making it a promising candidate for the development of new antibiotics. However, this compound is a relatively new compound, and further studies are needed to determine its efficacy in vivo. Additionally, the synthesis of this compound can be complex and requires specialized equipment, which may limit its widespread use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride. One area of interest is the development of this compound analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of this compound in combination with other antibiotics to enhance their activity against MBL-producing bacteria. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential as a therapeutic agent for the treatment of bacterial infections.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of antibiotic development. Its ability to inhibit MBLs and enhance the activity of β-lactam antibiotics make it a valuable tool in combating antibiotic resistance. However, further studies are needed to determine its safety and efficacy in vivo and to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride involves the reaction of 5-hydroxyquinoline-8-sulfonyl chloride with isopropyl alcohol in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen fluoride to obtain this compound. This method has been reported to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
5-(Propan-2-yloxy)quinoline-8-sulfonyl fluoride has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and microbiology. One of the major areas of research is its role as an MBL inhibitor. MBLs are enzymes that are responsible for the hydrolysis of β-lactam antibiotics, which are commonly used in the treatment of bacterial infections. The overexpression of MBLs has been linked to antibiotic resistance, and the development of MBL inhibitors such as this compound is crucial in combating this issue.
Eigenschaften
IUPAC Name |
5-propan-2-yloxyquinoline-8-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S/c1-8(2)17-10-5-6-11(18(13,15)16)12-9(10)4-3-7-14-12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIACMHWPHMKXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C2C=CC=NC2=C(C=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-Spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,3'-piperidine]-1'-ylacetyl)amino]acetic acid](/img/structure/B7450632.png)
![Methyl 2-methyl-4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7450640.png)
![1'-[1-(Prop-2-enoyl)piperidine-4-carbonyl]-3,4-dihydrospiro[1-benzopyran-2,3'-piperidin]-4-one](/img/structure/B7450648.png)
![N-ethyl-N-[2-oxo-2-(2,2,3,3-tetramethylbutylamino)ethyl]prop-2-enamide](/img/structure/B7450664.png)
![3-[5-[(4-Cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-(2,2-difluoroethyl)-1-methylurea](/img/structure/B7450672.png)

![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450695.png)
![4-(4-methyl-6-oxo-1H-pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7450712.png)
![(3R,5R)-5-[(dimethylamino)methyl]-1-[6-[2-(6-fluoro-1H-benzimidazol-2-yl)ethylamino]pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B7450716.png)
![N-ethyl-N-({[3-methoxy-4-(trifluoromethyl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B7450724.png)
![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450730.png)
![N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide](/img/structure/B7450734.png)
![5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide](/img/structure/B7450739.png)
![N-{2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)formamido]ethyl}prop-2-enamide](/img/structure/B7450748.png)
